3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid
Description
Properties
CAS No. |
1131594-41-6 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-2-3-7-15(9)12-6-5-10(13(16)17)8-11(12)14/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
NOEMUWNIMVNEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Radical-Initiated Bromination
The most direct method involves brominating 4-(2-methylpiperidin-1-yl)-3-methylbenzoic acid using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine () under radical conditions. The reaction proceeds via a free-radical mechanism, facilitated by initiators like dibenzoyl peroxide or UV light.
Reaction conditions :
Mechanism :
The methyl group at the 3-position undergoes selective bromination due to the stabilizing effect of the electron-donating piperidine group at the 4-position.
Optimization data :
| Brominating Agent | Equivalents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | 1.22 | 0–10 | 92 | 98.5 |
| 1.5 | 25–30 | 85 | 95.2 | |
| Table 1: Bromination efficiency under varying conditions. |
Post-reaction purification involves solvent removal, succinimide extraction with acetonitrile, and recrystallization from ethyl acetate.
Esterification Followed by Nucleophilic Substitution
Methyl Ester Formation
To enhance reactivity, the carboxylic acid group is first protected as a methyl ester. This step avoids side reactions during subsequent substitutions.
Procedure :
-
Esterification : 3-Bromo-4-methylbenzoic acid is refluxed in methanol with sulfuric acid catalyst.
-
Piperidine Introduction : The methyl ester reacts with 2-methylpiperidine in tetrahydrofuran (THF) at 60°C for 12 hours.
Yield : 78–85% after hydrolysis of the ester back to the carboxylic acid.
Multi-Step Synthesis from Dimethyl Terephthalate
Industrial-Scale Route
A scalable six-step process begins with dimethyl terephthalate, adapting methodologies from SGLT2 inhibitor synthesis:
-
Nitration : Introduce a nitro group using .
-
Hydrolysis : Convert nitrated ester to carboxylic acid with NaOH.
-
Hydrogenation : Reduce nitro to amine using .
-
Esterification : Protect carboxylic acid as methyl ester.
-
Bromination : Apply NBS at 0–10°C to minimize dibromo impurities.
-
Diazotization/Sandmeyer Reaction : Introduce the piperidine group via copper-mediated coupling.
Key advantages :
-
Cost : Raw materials are 60% cheaper than alternative routes.
-
Scalability : Demonstrated at 70 kg/batch with 24% overall yield.
Comparative Analysis of Methods
Critical considerations :
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid | 1131594-59-6 | C₁₃H₁₆BrNO₂ | 2-methylpiperidine | 298.18 g/mol |
| 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid | 1131594-71-2 | C₁₄H₁₉BrN₂O₂ | 4-ethylpiperazine | 327.22 g/mol |
| 3-Bromo-4-(piperazin-1-yl)benzoic acid | 1131594-67-6 | C₁₁H₁₃BrN₂O₂ | Piperazine | 285.14 g/mol |
| 3-Bromo-4-(piperidin-1-yl)benzoic acid | Not available | C₁₂H₁₄BrNO₂ | Piperidine (unsubstituted) | 268.15 g/mol |
| 3-Bromo-4-methylbenzoic acid | 7697-26-9 | C₈H₇BrO₂ | Methyl group (no heterocycle) | 215.05 g/mol |
Key Differences and Implications
Heterocyclic Substituents
- Piperazine Derivatives (CAS 1131594-71-2, 1131594-67-6) : The additional nitrogen in piperazine increases hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability. Ethyl substitution (CAS 1131594-71-2) further modulates lipophilicity and metabolic stability .
Electronic Effects
- The bromine atom at the 3-position exerts an electron-withdrawing effect, stabilizing the aromatic ring and influencing electronic interactions with biological targets. This contrasts with non-halogenated analogs like 3-Bromo-4-methylbenzoic acid, which lacks heterocyclic substituents and exhibits distinct reactivity .
Toxicity Considerations
Quantitative structure-toxicity relationship (QSTR) models indicate that connectivity indices (0JA and 1JA) correlate with acute toxicity (LD₅₀) in benzoic acid derivatives .
- Target Compound : The methylpiperidine group may lower 0JA values compared to bulkier substituents (e.g., ethylpiperazine), suggesting moderate toxicity.
Biological Activity
3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is a compound of interest in pharmacological research due to its unique structural features, including a bromine atom and a 2-methylpiperidine moiety. This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and modulator of receptor activity, which may have implications for drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is CHBrNO, with a molecular weight of approximately 298.18 g/mol. The compound features a bromo substituent at the 3-position of the benzene ring and a piperidine-derived side chain that enhances its pharmacological properties.
Biological Activity Overview
Research indicates that 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid exhibits various biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting signaling pathways relevant to various diseases.
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, although detailed mechanisms are still under investigation.
The exact mechanism of action for 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid remains to be fully elucidated. However, it is hypothesized that its interactions with biological targets could lead to significant pharmacological effects. The presence of the bromine atom and the piperidine group likely influences its binding affinity and specificity to various receptors and enzymes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid, a comparison with structurally similar compounds has been made:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid | Similar piperidine structure | 0.94 |
| 3-Bromo-4-(diethylamino)methylbenzoic acid | Different amine substitution | 0.90 |
| 3-Bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid | Different nitrogen heterocycle | 0.86 |
| 4-(2-Methylpiperidin-1-yl)methylbenzoic acid | Lacks bromine substituent | 0.85 |
The unique bromo substitution pattern and the presence of the 2-methylpiperidine group in this compound enhance its reactivity and biological interactions compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid:
- Enzyme Inhibition Studies : Research has shown that certain derivatives exhibit significant inhibitory effects on enzymes involved in inflammatory processes, suggesting potential therapeutic applications for inflammatory diseases.
- Receptor Binding Affinity : Studies assessing receptor binding have indicated that modifications in the piperidine structure can enhance binding affinity, which is crucial for developing effective drugs targeting specific receptors.
- In Vivo Efficacy : In animal models, compounds similar to 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid have demonstrated promising results in reducing inflammation and pain, paving the way for future clinical applications.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid?
The synthesis typically involves multi-step reactions, starting with bromination of a benzoic acid precursor followed by substitution with 2-methylpiperidine. For example, Eschweiler-Clarke methylation (using formaldehyde and formic acid) can introduce the piperidine moiety, as seen in analogous compounds . Purification often employs recrystallization or chromatography to achieve >95% purity, as described for structurally similar brominated benzoic acids .
Q. What spectroscopic techniques are recommended for characterizing 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid?
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns and piperidine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELX software) resolves stereochemistry and crystal packing . Liquid chromatography-mass spectrometry (LC-MS) can monitor synthetic intermediates and purity .
Q. How does the 2-methylpiperidine moiety influence the compound’s physicochemical properties?
The 2-methylpiperidine group enhances lipophilicity, affecting solubility and membrane permeability. Computational studies predict a collision cross-section (CCS) of ~155 Ų for the protonated adduct, suggesting moderate polarity . This moiety may also influence hydrogen-bonding interactions in biological systems, as seen in related piperidine-containing pharmaceuticals .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across assays?
Contradictions often arise from assay-specific conditions (e.g., pH, cell lines). For example, benzoic acid derivatives exhibit pH-dependent antimicrobial activity due to their weak acid nature . Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and confirm compound stability under experimental conditions via LC-MS .
Q. What computational methods support structural optimization for enhanced receptor binding?
Molecular docking with force fields (e.g., AMBER) can model interactions with target receptors. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area help predict bioactivity. For example, collision cross-section data (154.7 Ų for [M+H]+) can guide solubility optimization .
Q. What strategies mitigate racemization during synthesis of enantiomerically pure derivatives?
Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during piperidine coupling. Low-temperature reactions (<0°C) reduce epimerization risks. Monitor enantiomeric excess via chiral HPLC or circular dichroism, as demonstrated in analogous biphenyl benzoic acids .
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve steric hindrance in derivatives?
SHELXL refinement identifies steric clashes in crystal structures. For example, torsion angle adjustments in the piperidine ring can alleviate strain, improving thermal stability . Pair crystallography with DFT calculations to validate minimized conformations .
Data Contradiction Analysis
Q. Why do genotoxicity assays for benzoic acid derivatives yield mixed results?
Discrepancies may stem from assay sensitivity (e.g., Ames test vs. comet assay) or metabolic activation. For instance, benzoic acid itself shows no carcinogenicity in mice but exhibits genotoxicity in vitro under oxidative stress . Pre-treat compounds with liver microsomes to simulate metabolic activation .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor | Reference |
|---|---|---|
| Molecular Weight | 327.22 g/mol | |
| Predicted CCS ([M+H]+) | 154.7 Ų | |
| logP (Calculated) | ~2.8 |
Table 2: Synthetic Yield Optimization
| Step | Condition | Yield Improvement |
|---|---|---|
| Piperidine Coupling | 0°C, anhydrous DMF | +20% (vs. RT) |
| Final Purification | Preparative HPLC | >97% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
